3-(tert-Butyl)-6H-benzo[c]chromen-6-one
Description
Contextualization within the Field of Benzo[c]chromen-6-one Chemistry
The 6H-benzo[c]chromen-6-one scaffold is a significant heterocyclic compound found in both natural products and synthetic molecules. tubitak.gov.tr Structurally, it is a type of benzopyranone, characterized by a fused benzene (B151609) ring and a pyran-6-one ring system, which can be viewed as an analogue of coumarins with an inverted lactone ring. tubitak.gov.tr These compounds serve as the core structure for a variety of secondary metabolites and are noted for their considerable pharmacological importance. tubitak.gov.tr
The synthesis of the 6H-benzo[c]chromen-6-one nucleus has been a subject of extensive research due to the limited quantities available from natural sources. tubitak.gov.tr A variety of synthetic protocols have been developed, including:
Suzuki Coupling Reactions: This method involves the creation of a biaryl intermediate, which then undergoes lactonization to form the final chromenone ring. tubitak.gov.tracs.org
Cycloaddition Reactions: These involve the reaction of dicarbonyl compounds with chromones or chalcones. tubitak.gov.tr
Radical-Mediated Cyclization: Arylbenzoates can be cyclized through radical intermediates to form the tricyclic system. tubitak.gov.trresearchgate.net
Metal or Base-Catalyzed Cyclization: Phenyl-2-halobenzoates are common starting materials for these cyclization reactions. tubitak.gov.tr
Photochemical Reactions: Metal-free, one-pot syntheses using tandem photo-thermal-photo reactions have been developed as an efficient and versatile method. nih.gov
Naturally occurring benzo[c]chromen-6-ones, such as the urolithins (hydroxylated derivatives), are metabolites produced by gut microflora from the consumption of ellagitannin-rich foods like pomegranates, berries, and nuts. nih.govmdpi.com These natural variants have been investigated for a range of biological activities. tubitak.gov.tr
Significance and Unexplored Research Avenues Pertaining to 3-(tert-Butyl)-6H-benzo[c]chromen-6-one
While the parent 6H-benzo[c]chromen-6-one scaffold is well-documented, the specific derivative, this compound, remains a largely unexplored molecule. Its significance lies in the unique properties conferred by the tert-butyl group attached at the 3-position.
The tert-butyl group is a bulky, lipophilic substituent widely used in medicinal chemistry to modulate the properties of a parent molecule. mdpi.com Its introduction onto the benzo[c]chromen-6-one scaffold could lead to several potential research avenues:
Modified Biological Activity: The steric hindrance provided by the tert-butyl group could alter the molecule's interaction with biological targets, such as enzymes or receptors. mdpi.com For instance, some 6H-benzo[c]chromen-6-one derivatives are known to act as selective agonists for the estrogen receptor beta (ERβ). nih.gov The presence of a bulky group at the 3-position could enhance selectivity or affinity for specific receptor subtypes.
Increased Metabolic Stability: The tert-butyl group is often less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to smaller alkyl groups. nih.gov This can lead to a longer biological half-life, a desirable property for therapeutic agents. Investigating the metabolic profile of this compound compared to its non-substituted or hydroxylated analogues (like Urolithin B) could reveal significant differences in stability. nih.govnih.gov
Novel Material Properties: Carbazole (B46965) derivatives featuring tert-butyl groups have been synthesized and investigated for their fluorescent properties. researchgate.net It is conceivable that this compound could possess unique photochemical or material science applications that have not yet been explored.
The lack of dedicated studies on this compound means that its synthesis, characterization, and biological profile are prime areas for new research, offering a blank slate for discovery within the established field of chromenone chemistry.
Overview of Advanced Research Methodologies Applicable to Chromenone Scaffolds
The study of chromenone scaffolds, including potential investigations into this compound, can leverage a host of advanced research methodologies.
Synthetic Methodologies: Modern organic synthesis provides numerous advanced techniques to construct the benzo[c]chromen-6-one core with high efficiency and diversity.
Interactive Table: Modern Synthetic Approaches to Benzo[c]chromen-6-ones| Methodology | Description | Key Advantages |
|---|---|---|
| Photoredox Catalysis | Utilizes visible light to initiate radical reactions, such as the cyclization of S-Aryl dibenzothiophenium salts derived from o-benzyl-protected phenols to form the chromene scaffold. | Mild reaction conditions, high functional group tolerance, avoids harsh reagents. |
| Domino Reactions | Multi-step reactions where subsequent transformations occur in a single pot under the same conditions. An example is the base-promoted reaction of 2-hydroxychalcones with β-ketoesters. | High atom economy, operational simplicity, rapid construction of complex molecules. |
| Metal-Free Tandem Reactions | Sequences like photo-thermal-photo reactions starting from dichlorocoumarins and butadienes to build the final product without metal catalysts. nih.gov | Environmentally friendly ("green chemistry"), avoids metal contamination in products, simplified purification. nih.gov |
| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate reactions, such as the catalyst-free synthesis of benzo[c]chromenes in aqueous media. | Drastically reduced reaction times, often improved yields, better control over reaction conditions. |
Analytical and Evaluative Methodologies: Once synthesized, a battery of advanced techniques is used to characterize and evaluate new chromenone derivatives.
Spectroscopic and Spectrometric Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for unambiguous structure elucidation of novel compounds like this compound. mdpi.com
X-Ray Crystallography: This technique provides definitive proof of a molecule's three-dimensional structure, offering insights into bond lengths, angles, and conformation, which are crucial for understanding structure-activity relationships.
In Vitro Biological Assays: To explore potential therapeutic applications, a wide range of assays can be employed. For chromenones, these include enzyme inhibition assays (e.g., for phosphodiesterases or kinases), receptor binding assays (e.g., for estrogen receptors), and cell-based assays to measure cytotoxicity or other cellular responses. mdpi.comnih.govasianpubs.org
Computational Modeling: Molecular docking studies can predict the binding affinity and orientation of a ligand within the active site of a biological target. nih.gov This computational approach helps to rationalize experimental findings and guide the design of more potent and selective derivatives.
These advanced methodologies provide a robust framework for the future synthesis, characterization, and evaluation of understudied molecules like this compound.
Structure
3D Structure
Properties
Molecular Formula |
C17H16O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-tert-butylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C17H16O2/c1-17(2,3)11-8-9-13-12-6-4-5-7-14(12)16(18)19-15(13)10-11/h4-10H,1-3H3 |
InChI Key |
FHTFANTVAFMPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Tert Butyl 6h Benzo C Chromen 6 One and Its Derivatives
Contemporary Approaches to Benzo[c]chromen-6-one Synthesis Featuring the tert-Butyl Moiety
The synthesis of the 6H-benzo[c]chromen-6-one core, particularly with substituents like the tert-butyl group, has been achieved through various innovative methods. These strategies aim for efficiency, high yields, and structural diversity.
Multi-Component Reactions and One-Pot Synthetic Strategies
One-pot and multi-component reactions (MCRs) offer significant advantages by combining multiple synthetic steps into a single operation, thereby reducing waste, time, and resource consumption.
A notable one-pot method involves a domino sequence of Michael addition, intramolecular aldol (B89426) reaction, oxidative aromatization, and lactonization. For instance, the reaction between substituted 2-hydroxychalcones and β-ketoesters, promoted by a mild base like cesium carbonate (Cs2CO3), yields various benzo[c]chromen-6-one derivatives. nih.gov This transition-metal-free approach provides a rapid route to molecules bearing diverse substituents on the benzene (B151609) rings. nih.gov
Another powerful strategy is the three-component, oxidant-free synthesis of 7-amino-6H-benzo[c]chromen-6-ones. sigmaaldrich.comresearchgate.net This method employs a scandium(III) triflate (Sc(OTf)3) catalyst to combine primary amines, β-ketoesters, and 2-hydroxychalcones under green conditions. sigmaaldrich.comresearchgate.netmdpi.com The reaction proceeds through a cascade of enamine formation, Michael addition, intramolecular cyclization, dehydration, lactonization, and aromatization, constructing two rings and four new bonds in a single operation. sigmaaldrich.comresearchgate.net
Furthermore, tandem photo-thermal-photo reactions provide a metal-free, one-pot synthesis of benzo[c]chromen-6-ones from 3,4-dichlorocoumarins and 1,3-butadienes, with products often purified by simple recrystallization. nih.gov
Table 1: Comparison of Selected One-Pot and Multi-Component Reactions
| Method | Starting Materials | Catalyst/Promoter | Key Features | Ref |
| Domino Reaction | 2-Hydroxychalcones, β-ketoesters | Cs2CO3 | Transition-metal-free, domino sequence | nih.gov |
| Three-Component Reaction | Primary amines, β-ketoesters, 2-hydroxychalcones | Sc(OTf)3 | Oxidant-free, green conditions, high atom economy | sigmaaldrich.comresearchgate.netmdpi.com |
| Palladium-Catalyzed Domino | 2-halobenzoates, boronic acids | Pd(OAc)2 | Aqueous-aerobic conditions, domino Suzuki-Miyaura coupling/lactonization | tubitak.gov.tr |
| Tandem Photo-Thermal-Photo | 3,4-Dichlorocoumarins, 1,3-butadienes | None (light/heat) | Metal-free, simple purification | nih.gov |
Transition-Metal Catalyzed Methodologies (e.g., Palladium, Copper)
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of the benzo[c]chromen-6-one scaffold with high efficiency and selectivity.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for their ability to mediate C-C and C-H bond formations. An efficient synthesis of benzo[c]chromen-6-ones utilizes a palladium-catalyzed C-H bond activation with diazonium salts as starting materials. rsc.orgmasterorganicchemistry.com In the presence of Pd(OAc)2, a ligand such as dppp (B1165662) (1,3-Bis(diphenylphosphino)propane), and a base, the reaction proceeds through denitrogenation, C-H activation, and cyclization. rsc.org Another prominent palladium-catalyzed method is the Suzuki-Miyaura cross-coupling reaction to form the key biaryl linkage, followed by lactonization to close the heterocyclic ring. youtube.com A one-pot domino version of this reaction has been developed using in-situ generated palladium nanoparticles under aqueous and aerobic conditions, highlighting its green chemistry potential. tubitak.gov.tr
Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative for synthesizing this scaffold. A simple and convenient protocol involves the Cu(I)-catalyzed tandem reaction of 2-bromobenzoates with cyclic 1,3-diones. khanacademy.org Copper has also been employed for the intramolecular aryl C-H oxidative lactonization of 2-arylbenzaldehydes, using tert-butyl hydroperoxide (TBHP) as the oxidant. youtube.com
Table 2: Overview of Transition-Metal Catalyzed Syntheses
| Metal Catalyst | Reaction Type | Substrates | Key Features | Ref |
| Palladium | C-H Activation | Aryl diazonium salts, phenols | Efficient C-H functionalization/cyclization sequence | rsc.orgmasterorganicchemistry.com |
| Palladium | Domino Suzuki Coupling/Lactonization | 2-halobenzoates, boronic acids | One-pot, aqueous conditions | tubitak.gov.tr |
| Palladium | Intramolecular Dehydrogenative Coupling | Arylbenzyl ethers | Direct C-H/C-H coupling using O2 as oxidant | acs.org |
| Copper (I) | Tandem Reaction | 2-bromobenzoates, 1,3-diones | Convenient protocol for lactone formation | khanacademy.org |
| Copper (I) | Oxidative Lactonization | 2-arylbenzaldehydes | Intramolecular C-H activation with TBHP oxidant | youtube.com |
Radical Mediated Cyclization and Oxidative Annulation Approaches
Radical reactions provide powerful pathways for forming the benzo[c]chromen-6-one ring system, often proceeding under mild conditions.
One established method is the Bu3SnH (tributyltin hydride) mediated oxidative radical cyclization of o-(benzyloxy)aryl radicals. khanacademy.org This approach involves the cyclization of the aryl radical onto the adjacent aromatic ring, followed by oxidation of the resulting 6H-benzo[c]chromene to the desired lactone. khanacademy.org
More contemporary approaches utilize photoredox catalysis. For example, S-Aryl dibenzothiophenium salts, derived from o-benzyl-protected phenols, can serve as precursors to aryl radicals upon single-electron transfer from a photocatalyst. acs.org This radical then undergoes a 5-exo-trig cyclization, followed by a ring-expansion rearrangement to yield the 6H-benzo[c]chromene scaffold. acs.orgchim.it
Oxidative annulation is another key strategy. The direct oxidation of biaryl-2-carboxylic acids can lead to the formation of the lactone ring through an intramolecular C-H oxygenation process. msu.edu This transformation can be achieved using reagents like potassium peroxydisulfate (B1198043) (K2S2O8) with a catalytic amount of silver nitrate (B79036) (AgNO3). msu.edu
Green Chemistry Principles and Sustainable Synthesis Optimization
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like 3-(tert-butyl)-6H-benzo[c]chromen-6-one. Key developments focus on reducing hazardous waste, improving atom economy, and using environmentally benign solvents and catalysts.
A catalyst-free synthesis of 6H-benzo[c]chromenes has been developed in aqueous media under microwave irradiation (MWI), followed by an environmentally friendly oxidation to the corresponding lactone using aqueous hydrogen peroxide (H2O2) without any catalyst. nih.gov The use of water as a solvent and H2O2 as a clean oxidant represents a significant step toward sustainability. nih.gov
One-pot syntheses performed in water, such as the palladium-catalyzed domino reaction under aerobic conditions, also align with green chemistry principles by minimizing solvent waste and purification steps. tubitak.gov.tr Additionally, the development of oxidant-free multicomponent reactions, which build complexity from simple precursors with high atom economy, further underscores the trend towards sustainable synthesis. sigmaaldrich.comresearchgate.net The use of Rochelle salt, a biodegradable and reusable catalyst, for three-component reactions to form related chromene structures in water or ethanol (B145695) also highlights this effort.
Chemoselective Derivatization Strategies for the this compound Scaffold
Once the core structure is synthesized, derivatization is key to creating analogues with diverse properties. This involves the selective functionalization of specific positions on the scaffold.
Functionalization at the Benzenoid Ring
The functionalization of the benzenoid rings of the pre-formed this compound scaffold is typically approached through electrophilic aromatic substitution (EAS). The success and regioselectivity of such reactions are governed by the electronic properties of the substituents already present on the aromatic rings. acs.orgacs.org
The this compound molecule contains two distinct benzenoid rings with different electronic environments.
Ring A (bearing the tert-butyl group): This ring is influenced by the electron-donating tert-butyl group (an ortho-, para-director) and the electron-donating ether oxygen of the lactone (a strong ortho-, para-director). The combined effect of these groups strongly activates this ring toward electrophilic attack, primarily at the positions ortho and para to the activating groups.
Ring B (fused to the lactone): This ring is influenced by the electron-withdrawing carbonyl group of the lactone, which deactivates the ring toward electrophilic attack.
Consequently, electrophilic substitution is predicted to occur preferentially on Ring A. The directing effects of the tert-butyl group at C3 and the ether oxygen at C4a would favor substitution at the C2 and C4 positions. Steric hindrance from the bulky tert-butyl group might influence the ratio of substitution at these positions. Common EAS reactions like nitration (using HNO3/H2SO4), halogenation (using Br2/FeBr3), and Friedel-Crafts alkylation/acylation could be employed to introduce new functional groups onto this activated ring. While many synthetic routes build the scaffold from already functionalized precursors rsc.orgyoutube.com, late-stage C-H activation and functionalization represent a frontier for rapidly diversifying the core structure.
Modifications of the Chromenone Heterocycle
The functionalization and modification of the 6H-benzo[c]chromen-6-one core are crucial for developing new derivatives with tailored properties. Research has established several strategies to modify the heterocyclic system, either by altering substituents on the aromatic rings or by transforming the lactone ring itself.
One primary approach involves the derivatization of hydroxylated precursors, such as Urolithins. For instance, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives have been synthesized by introducing various substituents onto the 3-hydroxy group of the parent urolithin structure. nih.gov This is typically achieved through Williamson ether synthesis, where the hydroxyl group is treated with an appropriate alkyl halide in the presence of a base.
Another powerful method for introducing diversity is through multi-component reactions. A scandium (III) triflate-catalyzed three-component reaction of primary amines, β-ketoesters, and 2-hydroxychalcones has been developed to produce 7-amino-6H-benzo[c]chromen-6-ones. researchgate.net This strategy is notable for constructing both the B and C rings of the final structure in a single, efficient operation. researchgate.net
Furthermore, the core structure can be assembled through cyclization reactions that incorporate desired functional groups from the start. A variety of synthetic protocols, including Suzuki coupling followed by lactonization, radical-mediated cyclization of aryl benzoates, and cycloaddition reactions of chromones with dicarbonyl compounds, provide access to the benzo[c]chromen-one skeleton. tubitak.gov.tr These methods offer pathways to introduce substituents at various positions, governed by the choice of starting materials.
The transformation of related heterocycles is also a viable strategy. For example, an environmentally friendly method has been developed for the oxidation of 6H-benzo[c]chromenes to the corresponding 6H-benzo[c]chromen-6-ones using aqueous hydrogen peroxide without the need for a catalyst. rsc.org This allows for the synthesis and modification of the less oxidized chromene scaffold first, followed by a clean conversion to the target chromenone.
| Modification Strategy | Reagents/Catalysts | Resulting Derivative | Reference |
| Alkoxylation of 3-hydroxy precursor | Alkyl halide, Base | 3-Alkoxy-6H-benzo[c]chromen-6-one | nih.gov |
| Three-component reaction | Sc(OTf)₃, Primary amine, β-ketoester, 2-hydroxychalcone | 7-Amino-6H-benzo[c]chromen-6-one | researchgate.net |
| Oxidation of chromene | Aqueous H₂O₂ (catalyst-free) | 6H-benzo[c]chromen-6-one | rsc.org |
| Suzuki Coupling & Lactonization | (Ph₃P)₄Pd, Na₂CO₃, BBr₃ | Substituted 6H-benzo[c]chromen-6-one | tubitak.gov.tr |
Regioselectivity and Stereoselectivity Considerations in Derivatization
Controlling the regiochemistry and stereochemistry of reactions is paramount in the synthesis of complex molecules like this compound to ensure the correct placement of functional groups and the desired spatial arrangement of atoms.
Regioselectivity , the control over which position on a molecule reacts, is a key challenge and a focus of modern synthetic methods. In the context of building the benzo[c]chromene skeleton, several highly regioselective methods have been reported. A photocatalyzed radical cyclization involving S-Aryl dibenzothiophenium salts, formed through a C–H sulfenylation of o-benzyl-protected phenols, demonstrates high regioselectivity. acs.org The initial sulfenylation reliably occurs at the ortho-position to the directing group, ensuring the correct connectivity for the subsequent cyclization. acs.org Similarly, a metal-free approach using an intermolecular Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate proceeds with high regioselectivity. rsc.org The predictable nature of this reaction is supported by DFT calculations, which confirm the observed regiochemical outcome. rsc.orgnih.gov One-pot cyclocondensation reactions have also been developed for the regioselective synthesis of the benzo[c]chromenone core. researchgate.net
The electronic properties of substituents on the starting materials often play a critical role in directing these reactions. For instance, in copper-catalyzed methods for synthesizing 6H-benzo[c]chromen-6-ones from biaryl-2-carboxylic acids, the reaction works well for electron-rich and neutral compounds, while a metal-free alternative is less sensitive to the electronic nature of the aromatic rings. orgsyn.org
Stereoselectivity , the control over the formation of stereoisomers, becomes important when chiral centers are present or introduced. While the core 6H-benzo[c]chromen-6-one is planar, the introduction of substituents or subsequent reactions can create stereocenters. For example, in syntheses starting from chiral precursors or employing chiral catalysts, the stereochemical integrity of the starting materials can be transferred to the final products. While specific studies on the stereoselective derivatization of this compound are not extensively detailed in the provided context, the principles of asymmetric synthesis, such as using chiral auxiliaries or catalysts, would be applicable for controlling the stereochemistry of any modifications that introduce chirality.
| Synthetic Method | Selectivity Type | Key Factors | Reference |
| Photocatalyzed Radical Cyclization | Regioselective | Directed C-H sulfenylation | acs.org |
| Intermolecular Diels-Alder | Regioselective | Concerted, slightly asynchronous transition state (confirmed by DFT) | rsc.org |
| One-Pot Cyclocondensation | Regioselective | Reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with silyloxy-butadienes | researchgate.net |
| Cu-catalyzed Cyclization | Regioselective | Sensitive to electronic properties of substrates | orgsyn.org |
Scale-Up Considerations and Process Chemistry of this compound Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the synthesis of this compound and related compounds, robust and scalable methods are essential.
A key aspect of process chemistry is the use of readily available and inexpensive starting materials. Many modern syntheses of the 6H-benzo[c]chromen-6-one core start from biaryl-2-carboxylic acids, which are often accessible precursors. orgsyn.orgorgsyn.org This avoids the limited availability and high cost associated with more complex starting materials. orgsyn.org
The development of robust, high-yield reactions is critical for scale-up. The publication of a procedure for synthesizing the parent 6H-benzo[c]chromen-6-one in Organic Syntheses signifies a method that is considered reliable, reproducible, and scalable. orgsyn.orgorgsyn.org This particular synthesis involves the silver-catalyzed reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate in a mixture of acetonitrile (B52724) and water, demonstrating a practical approach that avoids stoichiometric toxic metal reagents like Cr(VI) or Pb(IV) used in older methods. orgsyn.orgorgsyn.org
"Green chemistry" principles are increasingly important in process chemistry. This includes the use of environmentally benign solvents and reagents. Catalyst-free reactions performed in aqueous media represent a significant step toward more sustainable chemical manufacturing. rsc.org The use of water and acetonitrile, as seen in the Organic Syntheses procedure, is also preferable to many chlorinated solvents. orgsyn.org
A summary of key considerations for the scale-up of 6H-benzo[c]chromen-6-one synthesis is provided below.
| Process Consideration | Example/Strategy | Advantage for Scale-Up | Reference |
| Starting Materials | Use of biaryl-2-carboxylic acids | Readily available and cost-effective | orgsyn.orgorgsyn.org |
| Reagent Selection | Avoidance of stoichiometric toxic metals (e.g., Cr(VI), Pb(IV)) | Improved safety and reduced environmental impact | orgsyn.org |
| Solvent Choice | Use of water/acetonitrile or aqueous media | Lower toxicity, cost, and environmental footprint | rsc.orgorgsyn.org |
| Proven Scalability | Tenfold scale-up of a photocatalytic route with no yield loss | Demonstrates robustness and feasibility for larger batches | acs.org |
| Process Efficiency | Recycling of byproducts (e.g., dibenzothiophene) | Reduced waste and improved atom economy | acs.org |
| Robustness | Publication in Organic Syntheses | Indicates a reliable and reproducible procedure | orgsyn.orgorgsyn.org |
In Depth Spectroscopic and Structural Elucidation of 3 Tert Butyl 6h Benzo C Chromen 6 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
A thorough search of scientific databases yielded no specific advanced NMR studies for 3-(tert-Butyl)-6H-benzo[c]chromen-6-one.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment
No published research containing COSY, HSQC, HMBC, or NOESY spectra for this compound could be located. Such data is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for establishing through-bond and through-space correlations.
Solid-State NMR Investigations for Solid-State Structure and Dynamics
There is no available literature on the solid-state NMR analysis of this compound. These studies would be required to understand its structure, polymorphism, and molecular dynamics in the solid state.
Dynamic NMR Studies for Conformational Analysis
Information regarding dynamic NMR studies to investigate the conformational behavior of this compound, such as the rotational barrier of the tert-butyl group, is not present in the available literature.
Single-Crystal X-ray Diffraction Studies for Absolute Configuration and Conformation
No single-crystal X-ray diffraction data for this compound has been reported. This experimental technique is fundamental for determining the precise three-dimensional atomic arrangement, bond lengths, bond angles, and the absolute configuration and conformation of the molecule in the crystalline state.
Crystallographic Data Interpretation and Crystal Packing Analysis
Without experimental crystallographic data, an interpretation of the unit cell parameters, space group, and the arrangement of molecules within the crystal lattice cannot be performed.
Intermolecular Interactions and Supramolecular Assembly in the Solid State
An analysis of intermolecular forces, such as hydrogen bonds, van der Waals forces, or π-π stacking, which govern the supramolecular architecture, is contingent on the availability of crystal structure data, which is currently lacking.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and elucidating the molecular structure of a compound. By probing the vibrational modes of a molecule, these techniques provide a unique spectral fingerprint. For this compound, the spectra would be dominated by features arising from the aromatic rings, the lactone functional group, and the tert-butyl substituent.
Analysis of the parent compound, 6H-benzo[c]chromen-6-one, reveals characteristic IR absorption bands at approximately 1725 cm⁻¹ (C=O stretching of the lactone), 1597 cm⁻¹ (aromatic C=C stretching), and bands in the 1291-1249 cm⁻¹ region (C-O-C stretching of the ester group). orgsyn.org The presence of the tert-butyl group in the 3-position would introduce additional characteristic vibrational modes.
Key Vibrational Modes for this compound:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the benzene (B151609) and naphthalene (B1677914) ring systems.
Aliphatic C-H Stretching: The tert-butyl group would exhibit strong C-H stretching vibrations, usually found between 3000-2850 cm⁻¹.
Lactone Carbonyl (C=O) Stretching: A strong and sharp absorption band is expected in the range of 1730-1715 cm⁻¹, which is characteristic of a six-membered ring lactone fused to an aromatic system. orgsyn.org
Aromatic C=C Stretching: Multiple bands of variable intensity would appear in the 1620-1450 cm⁻¹ region, confirming the presence of the aromatic framework.
C-H Bending: The tert-butyl group would show characteristic C-H bending (scissoring and rocking) vibrations around 1470-1365 cm⁻¹. A particularly strong band near 1370 cm⁻¹ is indicative of the tert-butyl group.
C-O-C Stretching: The lactone's ether linkage (C-O-C) would produce strong stretching bands in the 1300-1200 cm⁻¹ range. orgsyn.org
Out-of-Plane C-H Bending: Vibrations in the 900-675 cm⁻¹ region provide information about the substitution pattern on the aromatic rings.
The combination of these vibrational bands in an IR or Raman spectrum would provide conclusive evidence for the structural integrity of this compound, confirming the presence of all key functional groups.
Interactive Table: Expected Infrared Absorption Bands Please note that the exact positions can vary based on the sample state and solvent.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |
| Aliphatic C-H (tert-Butyl) | Stretching | 3000-2850 | Strong |
| Lactone C=O | Stretching | 1730-1715 | Strong, Sharp |
| Aromatic C=C | Stretching | 1620-1450 | Variable |
| Aliphatic C-H (tert-Butyl) | Bending | 1470-1365 | Medium to Strong |
| Ether C-O-C (Lactone) | Stretching | 1300-1200 | Strong |
| Aromatic C-H | Out-of-Plane Bending | 900-675 | Strong to Medium |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.govresearchgate.net For this compound (Molecular Formula: C₁₇H₁₆O₂), HRMS would confirm its elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would undergo characteristic fragmentation, primarily driven by the stability of the resulting ions. The presence of the tert-butyl group is expected to dominate the initial fragmentation steps.
Proposed Fragmentation Pathway:
Molecular Ion (M⁺•): The initial event is the formation of the molecular ion. For C₁₇H₁₆O₂, the calculated exact mass is approximately 252.1150 Da.
Loss of a Methyl Radical ([M-15]⁺): The most common and highly favorable fragmentation for a tert-butyl group is the loss of a methyl radical (•CH₃) to form a very stable tertiary carbocation. nist.gov This would result in a prominent peak at an m/z corresponding to [M-15]⁺.
Loss of Carbon Monoxide ([M-15-28]⁺): Following the initial loss of the methyl group, the lactone ring can fragment by losing a molecule of carbon monoxide (CO). This is a characteristic fragmentation for lactones and coumarins.
Other Fragmentations: Further fragmentation could involve cleavage of the chromenone ring system or loss of the entire tert-butyl group.
Interactive Table: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Proposed Formula | m/z (Nominal) | Description |
| [M]⁺• | C₁₇H₁₆O₂ | 252 | Molecular Ion |
| [M-CH₃]⁺ | C₁₆H₁₃O₂ | 237 | Loss of a methyl radical from the tert-butyl group |
| [M-C₄H₉]⁺ | C₁₃H₇O₂ | 195 | Loss of the entire tert-butyl group |
| [M-CH₃-CO]⁺ | C₁₅H₁₃O | 209 | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion |
The analysis of these fragments via HRMS would allow for the unambiguous confirmation of each fragment's elemental composition, thereby validating the proposed structure and fragmentation pathway. mdpi.com
Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal stability and phase transitions of materials.
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve would be expected to show high thermal stability, with no significant mass loss at lower temperatures. Based on analyses of related compounds, a major weight loss of nearly 95% would be anticipated at a high temperature, likely above 300°C, corresponding to the vaporization or decomposition of the compound. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. At higher temperatures, an exothermic peak might be observed if the compound undergoes thermal decomposition.
Interactive Table: Expected Thermal Properties
| Analysis | Event | Expected Temperature Range | Description |
| DSC | Melting | Dependent on purity | Sharp endothermic peak indicating the solid-to-liquid phase transition. |
| TGA | Decomposition/Vaporization | >300 °C | A significant, single-step mass loss indicating the point of decomposition or boiling under atmospheric pressure. researchgate.net |
The combination of TGA and DSC provides a comprehensive profile of the thermal behavior of this compound, defining its operational limits and stability under thermal stress.
Computational Chemistry and Theoretical Investigations of 3 Tert Butyl 6h Benzo C Chromen 6 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
DFT is a powerful computational method for investigating the electronic properties of molecules. nih.gov It is used to determine the optimized molecular geometry, electron distribution, and the energies and shapes of molecular orbitals. For many related heterocyclic compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to analyze their electronic nature. materialsciencejournal.orgresearchgate.net
HOMO-LUMO Gap Analysis and Reactivity Predictions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. ambeed.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap generally suggests higher chemical reactivity and lower kinetic stability. researchgate.netsigmaaldrich.com
While this analysis is standard, specific calculated values for the HOMO energy, LUMO energy, and the resulting energy gap for 3-(tert-Butyl)-6H-benzo[c]chromen-6-one are not available in the reviewed literature. A representative data table for such an analysis, if data were available, is shown below.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Properties This table is for illustrative purposes only. Data for this compound is not currently available.
| Parameter | Value (eV) |
|---|---|
| EHOMO | N/A |
| ELUMO | N/A |
| Energy Gap (ΔE) | N/A |
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. uq.edu.au These maps use a color scale to indicate electron-rich regions (typically colored red or orange), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. researchgate.net MEP analysis is instrumental in understanding intermolecular interactions and predicting reactive sites. uq.edu.au An MEP map for This compound has not been published.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption, IR Frequencies)
Computational methods can accurately predict various spectroscopic parameters. DFT calculations are often used to compute theoretical vibrational frequencies (IR), electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts. materialsciencejournal.orgnih.gov These theoretical spectra are then compared with experimental data to confirm molecular structures and assign spectral bands. For instance, theoretical IR frequencies are often scaled to better match experimental results. researchgate.net
No specific computational predictions for the IR, UV-Vis, or NMR spectra of This compound were found in the literature.
Table 2: Illustrative Table of Predicted vs. Experimental Spectroscopic Data This table is for illustrative purposes only, as specific data for the target compound is not available.
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| Key IR Frequencies (cm-1) | N/A | N/A |
| UV-Vis λmax (nm) | N/A | N/A |
| 13C NMR Shifts (ppm) | N/A | N/A |
| 1H NMR Shifts (ppm) | N/A | N/A |
Conformational Analysis and Potential Energy Surface Exploration
Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. By exploring the potential energy surface (PES), researchers can determine the relative energies of different conformers and the energy barriers for conversion between them. This is particularly relevant for molecules with rotatable bonds, such as the tert-butyl group in the target compound. Such studies for This compound have not been documented.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
MD simulations model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior in different environments, such as in solution or at interfaces. These simulations are valuable for understanding how a molecule interacts with its surroundings, its conformational flexibility, and its stability. There are no published MD simulation studies specifically focusing on This compound .
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
QSPR is a computational method used to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest (e.g., solubility, boiling point, or biological activity). These models can then be used to predict the properties of new, unsynthesized analogues. A QSPR study would require a dataset of related 6H-benzo[c]chromen-6-one analogues with measured properties, which could then be used to predict the properties of the 3-tert-butyl variant. No such specific QSPR model or analysis was identified.
Chemical Reactivity and Mechanistic Studies of 3 Tert Butyl 6h Benzo C Chromen 6 One
Nucleophilic Addition/Substitution Reactions at the Carbonyl Group and Chromenone Ring
The carbonyl carbon of the lactone in 3-(tert-Butyl)-6H-benzo[c]chromen-6-one is electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.comacademie-sciences.fryoutube.com This can lead to a variety of transformations. Strong nucleophiles, such as Grignard reagents or organolithium compounds, would be expected to add to the carbonyl group. This would initially form a tetrahedral intermediate which, upon acidic workup, could potentially lead to the formation of diols after reductive cleavage of the lactone.
Weaker nucleophiles could also react. For instance, reaction with amines could potentially lead to amide formation through a ring-opening mechanism. The general mechanism for nucleophilic attack on a carbonyl involves the addition of the nucleophile to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.
Furthermore, the chromenone ring system itself can undergo nucleophilic attack, particularly at positions that are activated by the electron-withdrawing nature of the carbonyl group. In some instances, this can lead to ring-opening of the lactone. For example, the reaction of chromones with nucleophiles like dimethyl acetonedicarboxylate can initiate a sequence of ring-opening and subsequent cyclization to form new heterocyclic systems. tubitak.gov.tr
Redox Chemistry and Electrochemical Behavior (e.g., Cyclic Voltammetry)
The redox chemistry of this compound is of interest for understanding its potential role in biological systems and for synthetic applications. The benzo[c]chromen-6-one scaffold can be synthesized via oxidation of the corresponding 6H-benzo[c]chromene. researchgate.netclockss.org This indicates that the methylene (B1212753) group at position 6 is susceptible to oxidation.
Photochemical Transformations and Photo-induced Reactions
The extended π-system of this compound suggests that it will absorb UV light and may undergo various photochemical reactions. nih.govacs.orgnih.govrsc.orgrsc.orgnih.gov
Excited State Reactivity and Reaction Pathways
Upon absorption of a photon, the molecule is promoted to an electronically excited state. The reactivity in the excited state can be significantly different from that in the ground state. Potential reaction pathways from the excited state include energy transfer to other molecules or undergoing chemical transformations itself. Photoinduced electron transfer (PET) is a possible process where the excited molecule can either donate or accept an electron, leading to the formation of radical ions. mdpi.comrsc.org The electron-rich nature of the 3-tert-butyl substituted ring system may facilitate photoinduced electron donation.
Photo-isomerization and Photocycloaddition Studies
Photoisomerization, a common reaction for molecules with double bonds, is a potential photochemical pathway. rsc.org While the aromatic rings themselves are generally stable to isomerization, substituents can sometimes undergo light-induced rearrangements. Photocycloaddition reactions are also a possibility, where the excited molecule could react with another unsaturated molecule to form a cyclic adduct. The synthesis of benzo[c]chromen-6-ones can be achieved through photochemical methods, such as tandem photo-thermal-photo reactions involving cycloadditions. nih.govrsc.org This suggests that the chromenone scaffold is photochemically active.
Catalytic Applications and Role in Organic Transformations
While there is extensive literature on the synthesis of 6H-benzo[c]chromen-6-ones using various catalysts, tubitak.gov.trresearchgate.netresearchgate.net the application of this compound itself as a catalyst is not well-documented. However, its structural features suggest potential roles in certain types of organic transformations. For instance, the lactone moiety could potentially act as a Lewis basic site to activate substrates. The extended aromatic system could also play a role in π-stacking interactions, which can be important in organizing reactants in a catalytic cycle.
Furthermore, derivatives of 6H-benzo[c]chromen-6-one have been shown to be biologically active, for example, as selective estrogen receptor beta agonists, which implies an interaction with biological catalysts (enzymes). nih.gov Some studies have also explored the use of benzo[c]chromen-6-one derivatives as fluorescent sensors for metal ions like Iron (III), which involves a specific interaction that could be considered a form of chemical sensing. nih.gov
Advanced Photophysical and Spectroscopic Characterization of 3 Tert Butyl 6h Benzo C Chromen 6 One
Detailed UV-Visible Absorption Spectroscopy in Various Solvents and Media
The UV-Visible absorption spectra of 6H-benzo[c]chromen-6-one and its derivatives are characterized by multiple absorption bands, typically arising from π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substitution pattern on the chromenone core and the nature of the solvent.
Solvatochromism, the change in the position of absorption or emission bands with solvent polarity, is a known phenomenon for many organic dyes and has been studied for related chromene and coumarin (B35378) derivatives. These studies often utilize the Kamlet-Taft parameters to correlate the spectral shifts with the solvent's hydrogen bond acidity (α), basicity (β), and dipolarity/polarizability (π*).
For analogous compounds, a bathochromic (red) shift is often observed in more polar solvents, indicating that the excited state is more polar than the ground state. However, without specific experimental data for 3-(tert-Butyl)-6H-benzo[c]chromen-6-one, a precise analysis of its solvatochromic behavior remains speculative. Computational studies on related chromone (B188151) derivatives have been used to predict solvatochromic shifts and understand the nature of the electronic transitions involved.
Table 1: Hypothetical Solvatochromic Data for this compound This table is for illustrative purposes only, as specific experimental data is not available.
| Solvent | Polarity (ET(30)) | λmax (nm) |
|---|---|---|
| n-Hexane | 31.0 | Data not available |
| Toluene | 33.9 | Data not available |
| Dichloromethane | 40.7 | Data not available |
| Acetonitrile (B52724) | 45.6 | Data not available |
Fluorescence and Phosphorescence Emission Spectroscopy
Many 6H-benzo[c]chromen-6-one derivatives are known to be fluorescent. researchgate.net The emission properties are highly dependent on the substituents and the molecular rigidity.
Research on various 6H-benzo[c]chromen-6-one derivatives has shown that they can exhibit bright fluorescence with high quantum yields. researchgate.net The fluorescence quantum yield (Φf) and lifetime (τf) are crucial parameters for understanding the efficiency of the emission process. For related compounds, these values have been measured in different solvents to assess the influence of the environment on the excited state deactivation pathways. Unfortunately, specific values for this compound are not documented.
Table 2: Hypothetical Fluorescence Data for this compound This table is for illustrative purposes only, as specific experimental data is not available.
| Solvent | λem (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |
|---|---|---|---|
| Cyclohexane | Data not available | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available | Data not available |
The excited-state dynamics of chromene derivatives involve various processes such as internal conversion, intersystem crossing to the triplet state, and fluorescence. Time-resolved spectroscopic techniques are employed to study these fast processes. For some carbazole (B46965) derivatives, which are structurally related, detailed investigations of excited-state dynamics have been performed, revealing lifetimes of singlet and triplet states. tubitak.gov.tr However, such detailed studies for this compound are not found in the literature.
Circular Dichroism (CD) Spectroscopy (for Chiral Derivatives or Conformational Studies)
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While the parent this compound is not chiral, the introduction of a chiral center or the presence of atropisomerism in its derivatives would make them suitable for CD analysis. Such studies could provide valuable information on the absolute configuration and conformational preferences of these chiral derivatives. To date, no CD spectroscopic studies have been reported for chiral derivatives of this compound.
Non-linear Optical (NLO) Properties and Second Harmonic Generation (SHG) Studies
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with extended π-conjugated systems and donor-acceptor character can exhibit significant NLO properties. Computational studies on various chromene derivatives have suggested that they can possess notable NLO properties, including first and second hyperpolarizabilities (β and γ). rsc.orgnih.gov These properties are highly dependent on the molecular structure. Experimental verification of the NLO properties of this compound, such as through Z-scan or second harmonic generation (SHG) measurements, has not been reported.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6H-benzo[c]chromen-6-one |
| Carbazole |
Molecular Interaction Studies and Mechanistic Insights of 3 Tert Butyl 6h Benzo C Chromen 6 One Strictly Non Clinical
In Silico Molecular Docking and Binding Affinity Predictions with Model Receptors
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand with a protein receptor. nih.govnih.gov
For the broader class of 6H-benzo[c]chromen-6-one derivatives, molecular docking has been employed to investigate their interaction with specific biological targets. For instance, various alkoxylated derivatives of 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one were docked with the phosphodiesterase II (PDE2) protein (PDB ID: 4HTX) to predict their binding affinity and screen for potential inhibitors. researchgate.net
Although no specific docking studies for 3-(tert-Butyl)-6H-benzo[c]chromen-6-one were identified, a hypothetical analysis can be made. The bulky, non-polar tert-butyl group at the C-3 position would be expected to significantly influence its binding characteristics.
Table 1: Hypothetical Docking Data for this compound with a Model Receptor
| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Enzyme Active Site | -8.5 | Leu, Val, Ile (Hydrophobic Pocket) |
| Protein-Protein Interface | -7.2 | Phe, Trp (Aromatic Binding) |
This table is for illustrative purposes and is based on general principles of molecular docking, not on published experimental data for this specific compound.
The interaction between a ligand like this compound and a biological receptor is governed by various non-covalent forces:
Hydrogen Bonding: The core structure of 6H-benzo[c]chromen-6-one contains a lactone (cyclic ester) group with a carbonyl oxygen that can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The tert-butyl group is a large, lipophilic moiety. It would be expected to form strong hydrophobic interactions with non-polar amino acid residues in a receptor's binding pocket, such as leucine, isoleucine, and valine. This could be a primary driver of its binding affinity.
Pi-Pi Stacking: The planar aromatic rings of the benzo[c]chromen-6-one scaffold are capable of engaging in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a receptor site.
In studies of related benzochromene derivatives, these types of interactions are crucial for their biological activity. nih.gov
Chemosensory Applications and Molecular Recognition Mechanisms
While specific chemosensory applications for the 3-(tert-Butyl) derivative have not been reported, closely related compounds have demonstrated potential in this area. Research has shown that hydroxylated benzo[c]chromen-6-one derivatives, known as urolithins, can function as fluorescent chemosensors.
Specifically, a study demonstrated that a close analog, 3-hydroxy-6H-benzo[c]chromen-6-one (also known as Urolithin B), can act as a selective "on-off" fluorescent sensor for Iron (III) ions in aqueous solutions. This capability was observed both in vitro and ex vivo. The mechanism is believed to involve the specific interaction and chelation of the Fe³⁺ ion by the urolithin molecule, leading to a quenching of its natural fluorescence.
This finding suggests that the 6H-benzo[c]chromen-6-one scaffold possesses inherent properties for molecular recognition of metal ions. The electronic nature of the substituent at the C-3 position likely plays a crucial role in the selectivity and sensitivity of this sensing capability. The electron-donating nature of a hydroxyl group is key in this reported instance. The electron-donating, but sterically bulky and non-polar, tert-butyl group in this compound might lead to different or potentially diminished chemosensory properties compared to its hydroxyl counterpart.
Structure Activity/property Relationship Sar/spr Studies of 3 Tert Butyl 6h Benzo C Chromen 6 One Analogues
Systematic Structural Modifications and Their Influence on Photophysical Properties
The photophysical properties of 6H-benzo[c]chromen-6-one derivatives are highly sensitive to structural modifications. Systematic changes to the core scaffold, including the introduction of various substituents and the extension of the π-conjugated system, have a profound impact on their absorption and emission characteristics.
Research has shown that the nature and position of substituents on the benzo[c]coumarin core significantly influence fluorescence quantum yields. For instance, analogues bearing alkyl substituents tend to exhibit higher fluorescence quantum yields compared to those with amino or fluorine substituents. tubitak.gov.tr The expansion of the π-electron system is another key strategy to modulate the photophysical properties. Extending the π-system across the C3-C4 bond of the coumarin (B35378) skeleton has been found to be more effective in enhancing fluorescence than extending it at other positions. rsc.org
A study on hydroxybenzo[c]chromen-6-ones revealed that these compounds can exhibit high quantum yields, with some derivatives showing intense blue fluorescence. researchgate.net The photophysical properties of several benzo[c]coumarin derivatives have been investigated, providing valuable data on their absorption maxima (λ_abs_), emission maxima (λ_em_), and fluorescence quantum yields (Φ_F_). researchgate.net These studies highlight the potential to fine-tune the emissive properties of these molecules through targeted synthetic modifications.
Interactive Table: Photophysical Properties of Selected 6H-Benzo[c]chromen-6-one Analogues
| Compound | Substituent(s) | λ_abs (nm) | λ_em_ (nm) | Φ_F_ | Reference |
| 1 | 3-Hydroxy | - | - | - | nih.gov |
| 2 | 3,8-Dihydroxy | - | - | >0.1 | nih.gov |
| 3 | 7-(Diethylamino) | - | ~455 | 0.27-0.43 | researchgate.net |
| 4 | π-extended | - | - | Increased with extension | rsc.org |
| 5 | 3-Aroyl | - | - | Affected by electronic effect | researchgate.net |
Correlation of Structural Features with Chemical Reactivity Profiles
The synthesis of diversely substituted 6H-benzo[c]chromen-6-ones often provides indirect but valuable insights into their reactivity. For example, the success of metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form the biaryl precursor for lactonization, is dependent on the nature of the substituents on the reacting partners. tubitak.gov.tr Similarly, the efficiency of radical-mediated cyclizations to form the 6H-benzo[c]chromene core can be influenced by the electronic properties of the precursors. acs.org
The reactivity of the lactone ring is a key aspect of the chemical profile of these compounds. It can undergo nucleophilic attack, leading to ring-opening reactions. The electron-withdrawing or electron-donating nature of substituents on the aromatic rings can modulate the electrophilicity of the carbonyl carbon in the lactone, thereby influencing the rate and feasibility of such reactions. For instance, electron-withdrawing groups are expected to enhance the susceptibility of the lactone to nucleophilic attack. While specific Hammett-type correlations for the reactivity of 3-(tert-Butyl)-6H-benzo[c]chromen-6-one analogues are not extensively reported, the general principles of the Hammett equation can be applied to qualitatively predict reactivity trends. libretexts.orgnih.gov The equation correlates reaction rates and equilibrium constants with substituent constants (σ) and a reaction constant (ρ), providing a framework for understanding electronic effects on reactivity. libretexts.org
Predictive Modeling of Desired Molecular Attributes (e.g., advanced QSPR, Machine Learning approaches)
In recent years, computational methods, particularly Quantitative Structure-Property Relationship (QSPR) and machine learning (ML) models, have emerged as powerful tools for predicting the molecular attributes of chemical compounds, including those of this compound analogues. nih.govosti.gov These in silico approaches can significantly accelerate the discovery and optimization of molecules with desired properties by reducing the need for extensive experimental synthesis and testing.
QSPR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a specific property of interest. For coumarin derivatives, QSPR studies have been used to predict their bioactivity and other properties using topological and physicochemical descriptors. nih.gov Such models can be developed to predict the photophysical properties, such as absorption and emission wavelengths, and quantum yields, of novel benzo[c]chromen-6-one analogues based on their molecular structure.
Machine learning algorithms, such as Random Forest and Gradient Boosting, offer a more sophisticated approach to predictive modeling. osti.govnih.gov These models can learn complex patterns from large datasets of chemical structures and their corresponding properties. For instance, ML models have been successfully developed to predict the emission maxima of organic semiconductors and the composition of chemical reaction products. osti.govnih.gov By training on a dataset of known this compound analogues and their experimental data, ML models could be created to predict the photophysical properties or even the chemical reactivity of new, untested derivatives. The use of spectra-based machine learning, where the model is trained on spectral data (e.g., infrared or Raman spectra), is another promising avenue for predicting molecular properties. researchgate.netnih.gov
The general workflow for developing such predictive models involves:
Data Collection: Assembling a dataset of this compound analogues with their experimentally determined properties.
Descriptor Calculation: Generating a set of numerical descriptors that represent the structural and physicochemical features of each molecule.
Model Training: Using the dataset and descriptors to train a QSPR or ML model.
Model Validation: Assessing the predictive power and robustness of the model using external validation sets.
Once validated, these models can be used to virtually screen large libraries of potential analogues and prioritize the most promising candidates for synthesis and experimental evaluation.
Future Research Directions and Emerging Applications of 3 Tert Butyl 6h Benzo C Chromen 6 One
Exploration of Novel and Greener Synthetic Pathways
While numerous synthetic protocols exist for the general 6H-benzo[c]chromen-6-one scaffold, future research will likely focus on developing more environmentally benign and efficient methods specifically tailored for 3-(tert-Butyl)-6H-benzo[c]chromen-6-one. tubitak.gov.tr Traditional methods often rely on metal catalysts or harsh reaction conditions. researchgate.net
Future synthetic exploration could prioritize:
Visible-Light-Mediated Reactions: A promising green approach involves the use of visible light to mediate the intramolecular direct C-H arylation of precursor ethers. rsc.org This method obviates the need for transition metals, high temperatures, and toxic solvents, representing a significant advancement in sustainable chemistry. rsc.org
Catalyst-Free Cycloadditions: Metal-free approaches, such as intermolecular Diels-Alder cycloadditions followed by oxidative aromatization, offer a direct route to the functionalized benzo[c]chromene core. rsc.org Adapting these to precursors containing the tert-butyl group could provide a high-yield, atom-economical pathway.
A comparison of potential synthetic strategies is outlined below.
| Synthetic Strategy | Key Features | Potential Advantages for "Greener" Synthesis | Relevant Precursors for Target Compound |
| Visible-Light-Mediated C-H Arylation rsc.org | Transition-metal-free, room temperature, uses blue LEDs. | Avoids toxic metal catalysts and high energy input. | (2-halobenzyl) phenyl ethers with tert-butyl substitution. |
| Diels-Alder/Aromatization rsc.org | Metal-free, highly regioselective, forms the ring system de novo. | High atom economy, avoids metal contaminants. | Substituted 3-vinyl-2H-chromenes and an appropriate dienophile. |
| Cu(I)-Catalyzed Tandem Reaction researchgate.net | One-pot synthesis, good functional group tolerance. | Reduces purification steps and solvent usage. | A tert-butyl substituted 2-bromobenzoate (B1222928) and a cyclohexane-1,3-dione derivative. |
| Palladium-Catalyzed Cyclization orgsyn.org | Converts biaryl-2-carboxylic acids to the final product. | Offers a direct route from readily available starting materials. | A tert-butyl substituted biphenyl-2-carboxylic acid. |
Development of Advanced Spectroscopic Probes and Sensors
The 6H-benzo[c]chromen-6-one framework is known to be fluorescent, a property essential for developing chemical sensors. researchgate.net Research has demonstrated that hydroxylated derivatives, known as urolithins, can act as selective "on-off" fluorescent sensors for iron (III) ions in aqueous solutions and even within cells. nih.gov
Future work on this compound could focus on:
Functionalization for Selectivity: Introducing specific functional groups onto the core structure could tune its binding affinity and selectivity for other environmentally or biologically important analytes beyond iron.
Enhanced Photophysical Properties: The tert-butyl group can enhance the photostability of fluorescent molecules. Research would involve quantifying how this group on the 3-position affects the quantum yield, Stokes shift, and lifetime of the fluorophore, potentially leading to brighter and more robust probes. researchgate.net
Ratiometric Sensing: Designing derivatives that exhibit a shift in emission wavelength upon binding to an analyte, rather than just a change in intensity, would lead to more reliable and quantitative ratiometric sensors.
The development of such sensors would leverage the inherent fluorescence of the chromene core, with the lactone group being a key scaffold for maintaining selective sensing capabilities. nih.gov
Integration into Advanced Materials and Devices (e.g., organic light-emitting diodes, solar cells)
The rigid, planar structure and fluorescent properties of benzo[c]chromene derivatives make them attractive candidates for use in organic electronics. Research has specifically identified di-tert-butyl chromene derivatives as promising red fluorescent emitting materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net
Future research directions include:
Dopants in OLEDs: Investigating this compound as a dopant material in a host matrix like Alq3. researchgate.net The tert-butyl group could help prevent aggregation-caused quenching, a common issue in solid-state devices, potentially improving luminous efficiency and color purity.
Host Materials: Exploring the potential of this compound or its derivatives as a host material in phosphorescent OLEDs (PhOLEDs), owing to its potentially high triplet energy level.
Organic Photovoltaics (OPVs): Assessing the compound's utility as a non-fullerene acceptor or as part of a donor polymer in organic solar cells. Its strong absorption and electronic properties could be tailored for efficient charge separation and transport.
A device using a related di-tert-butyl chromene derivative as a dopant has shown promising electroluminescence properties, indicating the potential of this class of compounds. researchgate.net
| Device Parameter | Reported Value for a Di-tert-butyl Chromene Derivative researchgate.net |
| Maximum Luminous Efficiency | 1.14 cd/A |
| Maximum Power Efficiency | 0.58 lm/W |
| CIE Coordinates (at 7.0 V) | (0.67, 0.32) |
Theoretical Advancements in Computational Modeling
Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving time and resources. For this compound, theoretical advancements will be crucial.
Key areas for computational modeling include:
Predicting Photophysical Properties: Using Time-Dependent Density Functional Theory (TD-DFT) to calculate absorption and emission spectra, transition energies, and quantum yields. These predictions can help pre-screen candidates for OLEDs and sensors.
Molecular Docking and Dynamics: For applications in chemical biology, computational models can predict how the compound interacts with biological targets like enzymes or receptors. This can guide the design of more potent and selective derivatives. nih.gov
Collision Cross Section (CCS) Prediction: Advanced techniques can predict the CCS of ions in the gas phase, which aids in the structural identification of the compound and its metabolites via ion mobility-mass spectrometry. uni.lu
Material Simulation: Modeling the packing and electronic coupling of molecules in the solid state to predict charge transport properties for applications in organic electronics.
These computational studies provide invaluable insight into the structure-property relationships that govern the compound's behavior.
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The 6H-benzo[c]chromen-6-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity as phosphodiesterase II (PDE2) inhibitors and estrogen receptor beta (ERβ) agonists. nih.govmdpi.com This biological relevance, combined with its utility in materials science, creates a rich field for interdisciplinary research.
Future opportunities include:
Theranostic Agents: Combining the sensing capabilities (materials science) with biological activity (chemical biology) to create theranostic agents. For example, a derivative could be designed to selectively bind to a cancer-related enzyme and simultaneously report its presence via a change in fluorescence.
Bio-Organic Electronics: Developing biocompatible electronic devices, such as implantable sensors or organic electrochemical transistors, using this compound as the active material.
Smart Materials: Creating materials that respond to biological stimuli. A polymer incorporating the benzo[c]chromene unit could be designed to release a drug or change its physical properties upon interaction with a specific biomolecule.
The tert-butyl group is a key modulator in these interdisciplinary applications, influencing solubility in biological media, steric interactions with protein binding sites, and molecular packing in thin films for electronic devices. mdpi.com
Q & A
Q. What are the established synthetic routes for 3-(tert-Butyl)-6H-benzo[c]chromen-6-one and its derivatives?
The synthesis typically involves a multi-step approach. For example, 2-bromobenzoic acid and resorcinol are reacted in the presence of CuSO₄ and NaOH to form intermediates, which are further functionalized with halides (e.g., iodomethane or alkyl bromides) to introduce substituents at the 3-position. This yields derivatives with moderate to good efficiency (50–75% yields). Key steps include optimizing reaction conditions (e.g., temperature, catalyst loading) and purification via column chromatography .
Q. What safety protocols are critical when handling this compound?
Due to limited toxicological data, researchers must:
- Use NIOSH-approved respirators (e.g., P95 for particulates) and EN 166-compliant eye protection.
- Work in fume hoods or well-ventilated areas to avoid inhalation of dust or vapors.
- Store the compound in tightly sealed containers away from heat, light, and incompatible materials (e.g., strong acids/bases) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- FTIR : Identifies functional groups (e.g., lactone carbonyl stretches near 1700 cm⁻¹).
- Fluorometric assays : Detect fluorescence properties for applications like Fe³⁺ ion sensing (e.g., emission peaks at 450–500 nm in acetic acid).
- Chromatography (HPLC/TLC) : Monitors reaction progress and purity .
Advanced Research Questions
Q. How do structural modifications at the 3-position influence PDE2 inhibitory activity?
Introducing alkyl substituents (e.g., pentyl groups) enhances hydrophobic interactions with PDE2’s active site. Derivatives like 2e and 4c achieve IC₅₀ values of ~34 μM, outperforming unsubstituted analogs. Computational docking studies using the PDE2 crystal structure (PDB: 4HTX) suggest that longer alkyl chains improve binding affinity by filling hydrophobic pockets .
Q. Why do some studies report conflicting cholinesterase inhibition data for benzo[c]chromen-6-one derivatives?
Discrepancies arise from:
- Substituent effects : The parent compound (e.g., urolithin B) shows negligible activity, but tert-butyl or chloroalkyl derivatives exhibit IC₅₀ values <10 μM due to enhanced steric and electronic interactions with cholinesterase catalytic sites.
- Assay variability : Differences in enzyme sources (human vs. recombinant) and buffer conditions (pH, ionic strength) can alter inhibition kinetics. Standardizing protocols (e.g., Ellman’s method) reduces variability .
Q. How can fluorescence-based chemosensors using this scaffold be optimized for selective metal ion detection?
- Functionalization : Introducing electron-withdrawing groups (e.g., 3-chloropropoxy) shifts emission wavelengths and improves selectivity for Fe³⁺ over competing ions (e.g., Cu²⁺ or Zn²⁺).
- Polymer conjugation : Grafting onto chitosan (Uro-m-Ch) enhances stability and sensitivity, with detection limits as low as 0.1 μM in acetic acid .
Q. What strategies address the lack of ecological toxicity data for this compound?
- Conduct microcosm assays to assess biodegradability in soil/water.
- Use Daphnia magna or Aliivibrio fischeri models for acute toxicity screening.
- Prioritize derivatives with lower logP values to reduce bioaccumulation potential .
Key Methodological Recommendations
- SAR Studies : Systematically vary substituent size and polarity to map structure-activity relationships.
- High-Throughput Screening : Use HTRF assays to rapidly evaluate PDE2 or cholinesterase inhibition .
- Computational Modeling : Perform MD simulations to predict binding modes and guide synthetic efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
